molecular formula C10H12N2O B13166582 2-(7-Amino-1H-indol-1-yl)ethan-1-ol

2-(7-Amino-1H-indol-1-yl)ethan-1-ol

Cat. No.: B13166582
M. Wt: 176.21 g/mol
InChI Key: SKNIDTNUYRUHAD-UHFFFAOYSA-N
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Description

2-(7-Amino-1H-indol-1-yl)ethan-1-ol is an indole derivative featuring an ethanol group at position 1 and an amino group at position 7 of the indole ring. The ethanol moiety contributes to solubility in polar solvents and may facilitate hydrogen bonding, making the compound relevant in pharmaceutical and biochemical applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(7-aminoindol-1-yl)ethanol

InChI

InChI=1S/C10H12N2O/c11-9-3-1-2-8-4-5-12(6-7-13)10(8)9/h1-5,13H,6-7,11H2

InChI Key

SKNIDTNUYRUHAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)N(C=C2)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Amino-1H-indol-1-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The amino group can be introduced through nitration followed by reduction, and the ethan-1-ol group can be attached via alkylation reactions.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions typically include the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

2-(7-Amino-1H-indol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(7-Amino-1H-indol-1-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Amino-1H-indol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(7-Amino-1H-indol-1-yl)ethan-1-ol with structurally related indole derivatives, focusing on substituents, functional groups, and inferred properties:

Compound Substituents Functional Groups Molecular Weight Key Properties/Applications Reference
2-(7-Amino-1H-indol-1-yl)ethan-1-ol -NH₂ (C7), -CH₂CH₂OH (N1) Ethanol, Amino ~176.22 g/mol Potential bioactivity, hydrogen bonding Inferred
2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid -OCH₃ (C7), -COCOOH (C3) Oxoacetic acid, Methoxy ~235.21 g/mol Synthetic intermediate; electron-donating methoxy group enhances stability
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid -Cl (C7), -CH₃ (C3), -COOH (C2) Carboxylic acid, Chloro ~225.65 g/mol Higher acidity due to -COOH; chloro substituent may confer antibacterial activity
2-(6-Methyl-1H-indol-3-yl)acetic Acid -CH₃ (C6), -CH₂COOH (C3) Acetic acid ~189.21 g/mol Polar; potential use in anti-inflammatory agents
1-(7-Amino-5-fluoro-indolin-1-yl)ethanone -NH₂ (C7), -F (C5), -COCH₃ (N1) Ketone, Amino, Fluoro ~208.22 g/mol Fluorine enhances metabolic stability; indoline core reduces aromaticity
2-(5-Fluoro-1H-indol-3-yl)ethanol -F (C5), -CH₂CH₂OH (C3) Ethanol, Fluoro ~179.18 g/mol Fluorine’s electron-withdrawing effect may alter binding affinity in probes
(7-Chloro-3-methyl-1H-indol-2-yl)methanol -Cl (C7), -CH₃ (C3), -CH₂OH (C2) Methanol, Chloro ~199.64 g/mol Chloro and methyl groups may enhance lipophilicity for membrane penetration

Key Observations:

Substituent Position and Electronic Effects: The amino group at position 7 in the target compound contrasts with electron-withdrawing groups (e.g., -Cl in , -F in ) in analogs. This difference may influence reactivity, with the amino group favoring electrophilic aromatic substitution at positions ortho/para to C6.

Functional Group Impact: Ethanol vs. Carboxylic Acid/Ketone: The ethanol group in the target compound offers moderate polarity compared to the acidic -COOH () or the hydrophobic ketone (), affecting solubility and bioavailability. Amino Group Synergy: The combination of -NH₂ (hydrogen bond donor) and -OH (hydrogen bond acceptor) in the target compound may enhance binding to enzymes or receptors, a feature absent in halogenated analogs.

Synthetic Routes: Halogenated indoles (e.g., ) are often synthesized via electrophilic halogenation, while the target compound’s amino group may require protective strategies (e.g., nitro reduction or Buchwald-Hartwig amination).

Biological and Pharmacological Potential: Fluorinated () and chlorinated () analogs are associated with enhanced metabolic stability or antimicrobial activity. The target compound’s amino group could mimic bioactive amines in neurotransmitters or kinase inhibitors. Ethanol-substituted indoles () are explored as fluorescent probes, suggesting similar applications for the target compound.

Biological Activity

2-(7-Amino-1H-indol-1-yl)ethan-1-ol, also known as (S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol, is a compound characterized by its indole structure, which is prevalent in many biologically active molecules. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • An indole ring , which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
  • An amino group at the 7-position, contributing to its unique chemical reactivity and biological activity.
  • A hydroxyl group that enhances its solubility and interaction with biological targets.

The biological activity of 2-(7-Amino-1H-indol-1-yl)ethan-1-ol is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound can bind to serotonin receptors (5-HT receptors), influencing neurotransmission and potentially affecting mood and behavior .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
  • Modulation of Signaling Pathways : The compound can alter signaling pathways related to apoptosis and cell survival, which is crucial in cancer therapy .

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of 2-(7-Amino-1H-indol-1-yl)ethan-1-ol against various cancer cell lines:

  • MCF-7 Cell Line : Induced apoptosis was observed, with a significant decrease in Bcl-2 expression and an increase in pro-apoptotic markers such as Bax and phosphorylated Bim .
Cell LineIC50 (μM)Mechanism
MCF-718.7Apoptosis induction
HepG214.8Enzymatic inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Neuropharmacological Effects

Research indicates that 2-(7-Amino-1H-indol-1-yl)ethan-1-ol may influence locomotor activity in animal models, suggesting potential applications in treating neurological disorders. For example, significant changes in spontaneous locomotor activity were recorded following administration of the compound in mice .

Study on Anticancer Activity

In a study focusing on indole derivatives, 2-(7-Amino-1H-indol-1-yl)ethan-1-ol was shown to significantly reduce cell viability in breast cancer cells (MCF7) at concentrations as low as 15 μM. The study employed flow cytometry to assess apoptosis levels, confirming the compound's potential as an effective anticancer agent .

Study on Neuropharmacological Effects

A behavioral study involving mice demonstrated that administration of the compound led to a reduction in locomotor activity, indicating potential anxiolytic or sedative effects. This study utilized standard tests such as the elevated plus-maze to evaluate anxiety-like behaviors .

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